molecular formula C24H26N4O2 B10896402 (4-Benzylpiperazin-1-yl)(3,6-dicyclopropyl[1,2]oxazolo[5,4-b]pyridin-4-yl)methanone

(4-Benzylpiperazin-1-yl)(3,6-dicyclopropyl[1,2]oxazolo[5,4-b]pyridin-4-yl)methanone

Cat. No.: B10896402
M. Wt: 402.5 g/mol
InChI Key: MDGUZLWBEWOJRF-UHFFFAOYSA-N
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Description

(4-BENZYLPIPERAZINO)(3,6-DICYCLOPROPYLISOXAZOLO[5,4-B]PYRIDIN-4-YL)METHANONE is a complex organic compound that features a combination of piperazine and isoxazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-BENZYLPIPERAZINO)(3,6-DICYCLOPROPYLISOXAZOLO[5,4-B]PYRIDIN-4-YL)METHANONE typically involves multiple steps, including the formation of the isoxazole ring and the subsequent attachment of the piperazine moiety. One common method involves the reductive amination of a precursor compound with benzylpiperazine using sodium cyanoborohydride in methanol .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

(4-BENZYLPIPERAZINO)(3,6-DICYCLOPROPYLISOXAZOLO[5,4-B]PYRIDIN-4-YL)METHANONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the piperazine nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

(4-BENZYLPIPERAZINO)(3,6-DICYCLOPROPYLISOXAZOLO[5,4-B]PYRIDIN-4-YL)METHANONE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial agent.

    Medicine: Explored for its potential therapeutic effects, including anticancer and antiviral activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4-BENZYLPIPERAZINO)(3,6-DICYCLOPROPYLISOXAZOLO[5,4-B]PYRIDIN-4-YL)METHANONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit oxidoreductase enzymes, disrupting cellular redox balance .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-BENZYLPIPERAZINO)(3,6-DICYCLOPROPYLISOXAZOLO[5,4-B]PYRIDIN-4-YL)METHANONE is unique due to its combination of piperazine and isoxazole rings, which confer distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C24H26N4O2

Molecular Weight

402.5 g/mol

IUPAC Name

(4-benzylpiperazin-1-yl)-(3,6-dicyclopropyl-[1,2]oxazolo[5,4-b]pyridin-4-yl)methanone

InChI

InChI=1S/C24H26N4O2/c29-24(28-12-10-27(11-13-28)15-16-4-2-1-3-5-16)19-14-20(17-6-7-17)25-23-21(19)22(26-30-23)18-8-9-18/h1-5,14,17-18H,6-13,15H2

InChI Key

MDGUZLWBEWOJRF-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NC3=C(C(=C2)C(=O)N4CCN(CC4)CC5=CC=CC=C5)C(=NO3)C6CC6

Origin of Product

United States

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